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Introduction
Aptamers, short single-stranded oligonucleotides, have emerged as a promising class of

therapeutic and diagnostic agents due to their high specificity and affinity for a wide range of

targets. However, their clinical translation has been hampered by their susceptibility to

nuclease degradation in biological fluids. Phosphorodithioate (PS2) modifications, where both

non-bridging oxygen atoms in the phosphate backbone are replaced with sulfur, offer a robust

solution to this limitation. This modification not only confers exceptional nuclease resistance but

has also been shown to significantly enhance the binding affinity of aptamers to their targets, in

some cases by up to 1000-fold.[1][2] This document provides detailed application notes and

experimental protocols for the synthesis and characterization of phosphorodithioate-modified

aptamers.

Advantages of Phosphorodithioate Modifications
Phosphorodithioate (PS2) modifications offer several key advantages for aptamer

development:

Enhanced Nuclease Resistance: The substitution of both non-bridging oxygen atoms with

sulfur renders the phosphodiester linkage highly resistant to cleavage by nucleases,
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significantly increasing the in vivo half-life of the aptamer.[3][4]

Increased Binding Affinity: PS2 modifications can lead to a dramatic increase in the binding

affinity of aptamers for their protein targets.[3][4] This is exemplified by a single PS2

substitution in an RNA aptamer targeting α-thrombin, which resulted in a 1000-fold

improvement in binding affinity.[5]

Achiral Backbone: Unlike phosphorothioate modifications which introduce a chiral center at

the phosphorus atom, the phosphorodithioate linkage is achiral, simplifying synthesis and

characterization.[3][4][5][6]

Compatibility with Standard Synthesis: The synthesis of PS2-modified oligonucleotides is

based on well-established solid-phase phosphoramidite chemistry, requiring only minor

modifications to standard protocols.[5][6]

Quantitative Data on PS2-Modified Aptamers
The introduction of phosphorodithioate modifications has a profound impact on the binding

affinity and nuclease resistance of aptamers. The following table summarizes key quantitative

data from published studies.
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Experimental Protocols
Protocol 1: Solid-Phase Synthesis of
Phosphorodithioate-Modified Oligonucleotides
This protocol outlines the key steps for the automated solid-phase synthesis of DNA aptamers

containing phosphorodithioate linkages using thiophosphoramidite chemistry.

Materials:

DNA synthesizer

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

Nucleoside thiophosphoramidites (dA-ThioPA, dC-ThioPA, dG-ThioPA, dT-ThioPA)
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Activator solution: 0.25 M 4,5-Dicyanoimidazole (DCI) or 0.25 M 5-Ethylthio-1H-tetrazole

(ETT) in anhydrous acetonitrile

Sulfurizing reagent: 0.05 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-

thione (DDTT) in pyridine or acetonitrile/pyridine

Capping reagents (Acetic anhydride and N-Methylimidazole)

Deblocking reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

Cleavage and deprotection solution: Concentrated ammonia:ethanol (3:1, v/v) containing 20

mM dithiothreitol (DTT)

Anhydrous acetonitrile

Anhydrous dichloromethane

Workflow for PS2-Modified Aptamer Synthesis
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Solid-Phase Synthesis Cycle

Post-Synthesis Processing

Start

1. Deblocking:
Remove 5'-DMT group with 3% TCA in DCM

2. Coupling:
Couple thiophosphoramidite with 0.25 M DCI or ETT

3. Sulfurization:
Treat with 0.05 M DDTT to form PS2 linkage

4. Capping:
Cap unreacted 5'-OH groups

Repeat for each
nucleotide addition

Next cycle

End Synthesis

Final nucleotide

5. Cleavage from Support:
Treat with concentrated ammonia/ethanol

6. Deprotection:
Incubate at 55°C to remove protecting groups

7. Purification:
Purify using HPLC or PAGE

Click to download full resolution via product page

Caption: Automated solid-phase synthesis workflow for PS2-modified aptamers.
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Procedure:

Preparation:

Dissolve nucleoside thiophosphoramidites in anhydrous acetonitrile to the desired

concentration (typically 0.1 M). Note that thiophosphoramidites may have lower solubility

in acetonitrile alone; a mixture with a small amount of anhydrous dichloromethane may be

necessary.[5]

Prepare fresh activator and sulfurizing reagent solutions.

Install the reagents on the DNA synthesizer.

Automated Synthesis Cycle: The synthesis cycle is similar to a standard phosphodiester

synthesis, with the key difference being the sulfurization step replacing the oxidation step.

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid

support-bound nucleoside using 3% TCA in DCM.

Coupling: The next nucleoside thiophosphoramidite is activated by DCI or ETT and

coupled to the free 5'-hydroxyl group.

Sulfurization: The newly formed thiophosphite triester is sulfurized to the stable

phosphorodithioate linkage using DDTT. Beaucage reagent is not recommended as it

can lead to oxidation byproducts.[5][6]

Capping: Any unreacted 5'-hydroxyl groups are capped with acetic anhydride and N-

methylimidazole to prevent the formation of deletion mutants.

This cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection:

Upon completion of the synthesis, the solid support is transferred to a sealed vial.

Add the cleavage and deprotection solution (concentrated ammonia:ethanol with DTT).
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Incubate the vial at 55°C for 15-16 hours to cleave the oligonucleotide from the support

and remove the base and phosphate protecting groups.[5]

Purification:

The crude aptamer solution is dried and then purified using standard methods such as

High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis

(PAGE).

Protocol 2: Nuclease Resistance Assay
This protocol describes a method to assess the stability of PS2-modified aptamers in the

presence of nucleases.

Materials:

PS2-modified aptamer and unmodified control aptamer

Nuclease (e.g., DNase I, snake venom phosphodiesterase, or human serum)

Incubation buffer (e.g., Dulbecco's Phosphate-Buffered Saline - D-PBS)

Quenching solution (e.g., EDTA or heat inactivation)

PAGE gel and electrophoresis apparatus

Gel imaging system

HPLC system (optional)

Workflow for Nuclease Resistance Assay
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Start

Incubate aptamers (modified and unmodified)
with nuclease/serum at 37°C

Collect aliquots at different time points
(e.g., 0, 1, 4, 8, 24 hours)

Stop the reaction
(e.g., heat inactivation or EDTA)

Analyze samples by
PAGE or HPLC

Quantify the amount of
intact aptamer

Determine half-life

Click to download full resolution via product page

Caption: Experimental workflow for determining the nuclease resistance of aptamers.

Procedure:

Reaction Setup:
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Prepare solutions of the PS2-modified aptamer and the unmodified control aptamer at the

same concentration in the incubation buffer.

In separate tubes, mix the aptamer solutions with the nuclease or serum. A typical final

concentration might be 1 µM aptamer and 10% (v/v) human serum.

Incubation:

Incubate the reaction mixtures at 37°C.

Time-Course Analysis:

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction tube.

Immediately stop the nuclease activity in the aliquot by adding a quenching solution (e.g.,

EDTA to chelate divalent cations required by many nucleases) or by heat inactivation (e.g.,

95°C for 5-10 minutes).

Analysis:

Analyze the samples by denaturing PAGE. The amount of intact aptamer at each time

point can be visualized by staining (e.g., SYBR Gold) and quantified using a gel imaging

system.

Alternatively, the samples can be analyzed by HPLC to quantify the amount of full-length

aptamer remaining.

Data Interpretation:

Plot the percentage of intact aptamer versus time for both the modified and unmodified

aptamers.

Calculate the half-life of each aptamer to quantitatively assess the improvement in

nuclease resistance.

Protocol 3: Binding Affinity Measurement using Surface
Plasmon Resonance (SPR)
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This protocol provides a general guideline for determining the binding kinetics and affinity (Kd)

of a PS2-modified aptamer to its target protein using SPR.

Materials:

SPR instrument and sensor chips (e.g., streptavidin-coated chip for biotinylated aptamers)

PS2-modified aptamer (ligand), preferably with a 5' or 3' biotin tag for immobilization

Target protein (analyte)

Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005%

v/v Surfactant P20, pH 7.4)

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)

Relationship between SPR Signal and Binding

Surface Plasmon Resonance Principle

Aptamer (Ligand)
Immobilized on Sensor Chip

Target Protein (Analyte)
Flows over Surface Binding EventAssociation Change in

Refractive Index
SPR Signal Change
(Resonance Units)

Click to download full resolution via product page

Caption: Principle of Surface Plasmon Resonance for measuring biomolecular interactions.

Procedure:

Immobilization of the Aptamer (Ligand):

Equilibrate the sensor chip with running buffer.

Inject the biotinylated PS2-modified aptamer over the streptavidin-coated sensor surface

to achieve the desired immobilization level (e.g., 100-200 Resonance Units, RU).
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Binding Analysis (Analyte Injection):

Prepare a series of dilutions of the target protein in the running buffer (e.g., ranging from

0.1 nM to 100 nM).

Inject the different concentrations of the target protein over the sensor surface for a

defined association time, followed by a dissociation phase where only running buffer flows

over the surface.

Include a zero-concentration (buffer only) injection as a control.

Regeneration:

After each binding cycle, inject the regeneration solution to remove the bound target

protein from the aptamer, preparing the surface for the next injection.

Data Analysis:

The SPR instrument software will generate sensorgrams showing the association and

dissociation phases for each protein concentration.

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to

determine the association rate constant (kon), the dissociation rate constant (koff), and the

equilibrium dissociation constant (Kd = koff / kon).

Conclusion
Phosphorodithioate modifications represent a powerful tool for enhancing the therapeutic

potential of aptamers. By significantly improving nuclease resistance and binding affinity, PS2

modifications can overcome key hurdles in the clinical development of aptamer-based drugs.

The protocols provided in this document offer a foundation for researchers to synthesize and

characterize PS2-modified aptamers, facilitating the development of next-generation aptamer

therapeutics with superior pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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